1-(But-3-en-1-yl)quinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring. This compound is notable for its bioactive properties and potential applications in medicinal chemistry. It has garnered attention due to its structural similarity to various biologically active molecules, making it a candidate for further research in drug development.
1-(But-3-en-1-yl)quinazolin-4(1H)-one is classified as an organic compound and specifically as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of alkene derivatives because of the butenyl substituent attached to the quinazolinone core.
The synthesis of 1-(but-3-en-1-yl)quinazolin-4(1H)-one can be achieved through several methodologies, including:
In one study, 1-(but-3-en-1-yl)quinazolin-4(1H)-one was synthesized via a two-step process starting from anthranilamide derivatives, followed by cyclization under controlled conditions to yield high purity products .
The molecular structure of 1-(but-3-en-1-yl)quinazolin-4(1H)-one features a quinazolinone core with a butenyl side chain. The structural formula can be represented as follows:
The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that confirm its structure. The presence of characteristic peaks corresponding to the quinazolinone moiety and the butenyl group can be observed in these spectra.
The compound participates in several chemical reactions, including:
For example, when subjected to oxidative conditions using ammonium persulfate, 1-(but-3-en-1-yl)quinazolin-4(1H)-one can react with carboxylic acids to yield amide derivatives, showcasing its versatility in synthetic applications .
The mechanism of action for compounds like 1-(but-3-en-1-yl)quinazolin-4(1H)-one often involves interaction with biological targets such as enzymes or receptors. The butenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with target sites.
Studies have indicated that similar quinazolinones exhibit inhibitory activity against specific enzymes involved in cancer progression, suggesting that 1-(but-3-en-1-yl)quinazolin-4(1H)-one may possess similar properties .
The compound is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that the compound maintains stability during standard reaction conditions used in synthesis .
1-(But-3-en-1-yl)quinazolin-4(1H)-one has potential applications in:
Research continues to explore its potential therapeutic applications, particularly in oncology and infectious diseases . The ongoing synthesis and evaluation of related compounds highlight the importance of this class of molecules in drug discovery efforts.
Bis(trifluoroacetoxy)iodobenzene (PIFA) enables regioselective 5-exo-trig cyclization of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones to form pyrrolo[1,2-a]quinazolin-5(1H)-ones. This method capitalizes on the electrophilic activation of the terminal alkene by hypervalent iodine, followed by intramolecular nucleophilic attack by N1 of the quinazolinone. Reaction optimization revealed that 2.5 equivalents of PIFA in 2,2,2-trifluoroethanol (TFE) at 0°C for 24 hours achieves full conversion (37% at 2 hours vs. >99% at 24 hours). The hydroxymethylated products exhibit high natural product likeness (NPL) scores, making them valuable for bioactive compound libraries [3].
Table 1: PIFA-Mediated Oxidative Cyclization Scope
Quinazolinone Precursor | R-Substituent | Product Yield (%) |
---|---|---|
7a | H | 71 |
7f | 6-Cl | 87 |
7g | 6-NO₂ | 91 |
7h | 6,7-(OMe)₂ | 71 |
7i | 7-Cl | 79 |
2-(But-3-en-1-yl)quinazolin-4(3H)-one derivatives are synthesized via thermal cyclocondensation of 2-(pent-4-enamido)benzamides. This two-step sequence begins with acylation of anthranilamides with α-allylacetyl chloride (pent-4-enoyl chloride) at 0°C in dichloromethane/triethylamine, yielding intermediates that undergo intramolecular cyclization in diphenyl ether at 230°C. Electron-withdrawing groups (e.g., 6-NO₂) enhance cyclization efficiency (91% yield), while sterically hindered substrates (e.g., 8-Br) show moderate yields (66%). This method tolerates diverse substituents including halogens, alkyl, and alkoxy groups [3].
Table 2: Thermal Cyclocondensation Scope
Anthranilamide | R-Substituent | Quinazolinone Yield (%) |
---|---|---|
8a | H | 71 |
8c | 5-F | 63 |
8f | 6-Cl | 87 |
8e | 6-OMe | 76 |
8k | 8-Br | 66 |
Microwave irradiation significantly accelerates quinazolinone formation. SnCl₂-catalyzed (1 mol%) condensation of 2-aminobenzamide with aldehydes under solvent-free microwave conditions (120°C, 20 min) achieves yields up to 99%. Ultrasound-assisted methods using β-cyclodextrin-SO₃H in water reduce reaction times to 30–60 minutes while eliminating organic solvents. These approaches enhance sustainability and enable rapid access to 3-substituted quinazolinone precursors for further alkenylation [6].
Palladium catalysis enables direct introduction of alkenyl groups at C2/C6 positions:
Sustainable methods minimize waste and hazardous reagents:
Table 3: Green Metrics Comparison
Method | Atom Economy (%) | E-Factor | Reaction Time |
---|---|---|---|
Conventional thermal | 78 | 8.2 | 12–24 h |
Solvent-free microwave | 92 | 1.1 | 15–30 min |
Aqueous PIFA cyclization | 85 | 3.7 | 24 h |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1